8-Fluoro-1-azaspiro[4.5]decane
Description
Significance of Fluorine in Contemporary Organic and Medicinal Chemistry Research
The element fluorine possesses a unique combination of properties that make it a valuable tool in medicinal chemistry. tandfonline.comnih.gov Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows it to be substituted for hydrogen without significantly increasing the size of a molecule. tandfonline.com However, as the most electronegative element, fluorine's presence can profoundly influence a molecule's electronic properties, altering its pKa, dipole moment, and the reactivity of nearby functional groups. tandfonline.combohrium.com
The strategic placement of fluorine can lead to several advantageous effects in drug candidates:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. bohrium.commdpi.com This can block metabolically labile sites, prolonging the half-life of a drug. nih.gov
Improved Binding Affinity: Fluorine can enhance a ligand's binding affinity to its target protein through various non-covalent interactions, including electrostatic and hydrophobic interactions. tandfonline.combenthamdirect.com
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, which in turn affects its solubility, permeability, and bioavailability. bohrium.comnih.gov By reducing the basicity of nearby amines, fluorine can improve a compound's ability to permeate cell membranes. tandfonline.com
These beneficial effects have led to a significant number of fluorinated compounds being developed and marketed as pharmaceuticals. bohrium.com The routine incorporation of fluorine into drug candidates underscores its bright future in drug discovery and development. nih.gov
Overview of Azaspirocyclic Scaffolds: Structural Diversity and Research Prominence
Azaspirocyclic scaffolds, which feature two rings connected by a single, shared nitrogen-containing atom, are increasingly recognized for their potential in drug design. nih.govnih.gov Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, which often struggle to achieve optimal interactions with the complex, three-dimensional binding sites of biological targets. tandfonline.comtandfonline.com
The key advantages of azaspirocyclic scaffolds include:
Increased Three-Dimensionality: The spirocyclic core imparts a rigid, well-defined three-dimensional geometry to a molecule. tandfonline.comresearchgate.net This can lead to improved potency and selectivity by locking the molecule into a conformation that is optimal for binding to its target. tandfonline.com
Novel Chemical Space: Azaspirocycles represent a relatively underexplored area of chemical space, offering opportunities for the discovery of novel intellectual property. nih.govtandfonline.com
Improved Physicochemical Properties: The introduction of a spirocyclic element can lead to improved solubility, metabolic stability, and other desirable pharmacokinetic properties compared to their non-spirocyclic counterparts. tandfonline.comtandfonline.com
The growing interest in these scaffolds has spurred the development of new synthetic methodologies to access a diverse range of azaspirocyclic systems. nih.govsioc-journal.cn
Rationale for Investigating 8-Fluoro-1-azaspiro[4.5]decane within Chemical Space
The investigation of This compound is driven by the synergistic potential of combining a fluorine atom with an azaspirocyclic core. While specific research focusing solely on this compound is limited, the rationale for its synthesis and study can be inferred from the well-established principles of medicinal chemistry.
The 1-azaspiro[4.5]decane framework provides a rigid, three-dimensional scaffold. The introduction of a fluorine atom at the 8-position is anticipated to modulate the physicochemical properties of the molecule in several key ways. The strong electron-withdrawing nature of fluorine would be expected to decrease the basicity of the nitrogen atom within the ring system. This reduction in pKa can have a profound impact on the molecule's pharmacokinetic profile, potentially leading to enhanced membrane permeability and improved oral bioavailability.
Furthermore, the fluorine atom can participate in unique non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. The precise positioning of the fluorine atom on the spirocyclic scaffold provides a vector for exploring these interactions in a structurally defined manner.
While detailed experimental data for this compound is not widely available in the public domain, its structural motifs are present in compounds that have been investigated for their biological activity. For instance, fluorinated derivatives of 8-azaspiro[4.5]decane-7,9-dione have been synthesized and evaluated as selective alpha(1d)-adrenergic receptor antagonists. nih.govacs.org
A search of chemical databases reveals the existence of related compounds, providing some context for the potential properties of this compound.
Interactive Data Table: Properties of a Related Azaspiro[4.5]decane Derivative
Below are the predicted and experimental properties for a structurally similar compound, (4-Chloro-3-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone. This data can offer insights into the general physicochemical characteristics of this class of molecules.
| Property | Value |
| Boiling Point | 453 °C |
| Melting Point | 153 °C |
| Density | 1.31 g/cm³ |
| LogKow: Octanol-Water | 5.10 |
| pKa Basic Apparent | 8.59 |
| Water Solubility | 1.01e-5 g/L |
| Data sourced from reference epa.gov |
Historical Development of Spirocyclic Azanes in Synthetic and Biological Research
The history of spirocyclic compounds dates back to the early 20th century, with Adolf von Baeyer's initial work on these unique structures. mdpi.com However, it is in the last few decades that their potential in medicinal chemistry has been more fully realized. tandfonline.com The increasing interest in molecules with greater three-dimensionality has driven the development of synthetic methods to create these complex scaffolds. tandfonline.com
Early research into spirocyclic azanes was often focused on their synthesis and the elucidation of their unique stereochemical properties. More recently, the focus has shifted towards their application in drug discovery. nih.gov The recognition that spirocyclic scaffolds can improve the properties of drug candidates has led to their incorporation into a wide range of therapeutic agents. nih.gov
The development of diversity-oriented synthesis (DOS) has been a key enabler in the exploration of spirocyclic azanes. cam.ac.uknih.gov These strategies allow for the rapid generation of libraries of structurally diverse spirocyclic compounds, which can then be screened for biological activity. cam.ac.uk This has led to the identification of numerous spirocyclic azanes with promising therapeutic potential.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H16FN |
|---|---|
Molecular Weight |
157.23 g/mol |
IUPAC Name |
8-fluoro-1-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H16FN/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8,11H,1-7H2 |
InChI Key |
ZIOBHUOEBKJNBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(CC2)F)NC1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to 8 Fluoro 1 Azaspiro 4.5 Decane
Retrosynthetic Disconnection Analysis of the 1-Azaspiro[4.5]decane Core
Retrosynthetic analysis of the 1-azaspiro[4.5]decane core reveals several strategic disconnections for its construction. The key challenge lies in the formation of the sterically congested quaternary spirocenter. Common strategies often involve either the formation of the C-N bond of the pyrrolidine ring or the construction of the spirocyclic carbon-carbon bond as the final key step.
Two primary disconnection approaches are prevalent:
Intramolecular Cyclization: A widely used strategy involves the disconnection of one of the C-N bonds of the pyrrolidine ring. This leads to a precursor containing a pre-formed cyclohexane (B81311) ring substituted with a side chain capable of cyclizing onto the nitrogen atom. A powerful variant of this is the N-acyliminium ion spirocyclization, where a γ-pentenyl-γ-hydroxylactam is treated with a Lewis acid to trigger cyclization, forming the spiro[cyclohexene-pyrrolidinone] core with high diastereoselectivity. clockss.org
Cycloaddition Strategies: Another effective approach involves disconnecting two bonds of the pyrrolidine ring, suggesting a cycloaddition reaction. For instance, a palladium-catalyzed aza-[3+2] cycloaddition between vinylcyclopropanes and dearomatized anilines can efficiently construct the 1-azaspiro[4.5]decane scaffold. researchgate.net This method transforms readily available anilines into the desired spirocyclic system. researchgate.net Other cycloaddition approaches, such as the [3+2] dipolar cycloaddition of imine oxides with alkenes, have also been employed to create the spiro[cyclohexane-pyrrolidone] core. clockss.org
A simplified representation of these retrosynthetic pathways is shown below:
Figure 1: Key Retrosynthetic Disconnections for the 1-Azaspiro[4.5]decane Core
graph TD
A[1-Azaspiro[4.5]decane Core] -->|Disconnection 1: C-N Bond Formation| B(Substituted Piperidine (B6355638) Precursor);
A -->|Disconnection 2: C-C Spirocyclization| C(Substituted Pyrrolidine Precursor);
A -->|Disconnection 3: Cycloaddition| D(Cyclohexanone Derivative + Pyrrolidine Precursor);
Total Synthesis Strategies for 8-Fluoro-1-azaspiro[4.5]decane
The total synthesis of this compound can be achieved through various routes that strategically incorporate the fluorine atom either at an early stage, using a fluorinated starting material, or as a final step on a pre-formed spirocyclic scaffold.
The construction of the 1-azaspiro[4.5]decane framework relies on the availability of key precursors and advanced intermediates. A common and versatile starting material is a protected 4-piperidone derivative, such as 4-piperidone ethylene acetal, which is commercially available as 1,4-Dioxa-8-azaspiro[4.5]decane. nih.govsigmaaldrich.com This intermediate allows for functionalization at the nitrogen atom, followed by the construction of the rest of the molecule.
For syntheses targeting the 8-fluoro derivative, key intermediates often include a spirocyclic precursor with a leaving group at the C-8 position of the cyclohexane ring. For example, an 8-hydroxy-1-azaspiro[4.5]decane derivative can be converted into a tosylate, which serves as an excellent precursor for nucleophilic fluorination. nih.gov
Table 1: Common Precursors in 1-Azaspiro[4.5]decane Synthesis
| Precursor Name | Structure | Role in Synthesis |
|---|---|---|
| 1,4-Dioxa-8-azaspiro[4.5]decane | C7H13NO2 | Versatile starting material for N-alkylation and subsequent modifications. nih.govsigmaaldrich.com |
| 8-Tosyloxy-1-azaspiro[4.5]decane derivative | Varies | Advanced intermediate for late-stage nucleophilic fluorination. nih.gov |
| γ-Pentenyl-γ-hydroxylactam | Varies | Precursor for N-acyliminium spirocyclization. clockss.org |
Controlling the stereochemistry of the spirocenter and any additional chiral centers is paramount, as different stereoisomers can have vastly different biological activities. Several protocols have been developed to achieve stereocontrol.
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like L-aspartic acid or L-asparagine, to construct chiral N-alkyl-3-dibenzylaminosuccinimide intermediates. These intermediates can then undergo diastereoselective N-acyliminium spirocyclization to yield enantiomerically enriched 1-azaspiro[4.5]-7-decen-2-ones. clockss.org
Chiral Auxiliaries: The use of chiral auxiliaries is another effective strategy. For instance, the addition of Grignard reagents to chiral N-tert-butanesulfinyl imines derived from tetralone-type ketones proceeds with high diastereocontrol, enabling the synthesis of enantiopure dibenzoazaspiro compounds. nih.gov This principle can be adapted to the synthesis of related azaspirocycles.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spirocycles. researchgate.net For example, enamine catalysis has been successfully used for the enantioselective fluorination of spirocyclic β-prolinals, furnishing tertiary fluorides in high yields and enantioselectivities. researchgate.net
Introducing a fluorine atom at a specific position on the carbocyclic ring of the azaspirocycle can be challenging. The two main strategies are building the scaffold from a fluorinated precursor or performing a late-stage fluorination.
Late-Stage Nucleophilic Fluorination: This is a common and highly effective method, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). The strategy involves preparing a spirocyclic precursor with a good leaving group, such as a tosylate or mesylate, at the target position (C-8). This precursor is then treated with a fluoride source, like cesium fluoride or potassium fluoride complexed with a cryptand, to induce nucleophilic substitution. This approach has been successfully used to prepare [¹⁸F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives, where the corresponding tosylate precursor undergoes nucleophilic ¹⁸F-substitution. nih.govnih.gov
Electrophilic Fluorination: While less common for saturated carbocyclic rings compared to electron-rich systems, electrophilic fluorinating agents can be used on activated precursors. For example, enamine catalysis can facilitate the reaction of spirocyclic carbaldehydes with electrophilic fluorine sources to provide fluorinated products. researchgate.net
Ring-Opening Fluorination: Innovative methods involving the ring-opening of cyclic precursors with a fluorinating agent offer another route to complex fluorinated molecules that might be difficult to access through conventional methods. nih.gov
The efficiency of synthetic routes to this compound is highly dependent on the optimization of reaction conditions. This includes the choice of solvents, reagents, catalysts, temperature, and reaction time.
For non-radioactive syntheses, optimization focuses on maximizing yield and minimizing side products. For instance, in coupling reactions to functionalize the spirocycle, activating agents like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluoro-phosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often used in an appropriate solvent like DMF to drive the reaction to completion, with yields often in the 70-85% range after purification by flash chromatography. mdpi.com
Table 2: Example of Reaction Condition Optimization for a Key Step
| Reaction Step | Precursor | Reagents/Catalyst | Solvent | Temperature | Yield/Purity | Reference |
|---|---|---|---|---|---|---|
| Nucleophilic Fluorination ([¹⁸F]) | Tosylate-derivatized 1-oxa-8-azaspiro[4.5]decane | K[¹⁸F]F/Kryptofix 2.2.2 | Acetonitrile | 110 °C | 12-35% (radiochemical yield), >99% purity | nih.gov |
| N-Acyliminium Spirocyclization | γ-Pentenyl-γ-hydroxylactam | TMSOTf | Dichloromethane | -78 °C to rt | Good yields, single diastereomer | clockss.org |
Novel Synthetic Routes and Innovations in Fluorinated Spirocycle Construction
The demand for structurally novel fluorinated compounds in medicinal chemistry continually drives the development of new synthetic methodologies. hilarispublisher.com While direct novel routes to this compound are specific, innovations in the broader field of fluorinated spirocycle construction are highly relevant.
Cascade Reactions: Efficient methods for constructing spirocycles in a single step are highly sought after. One such approach is the cascade [5+1] double Michael addition reaction, which has been used to synthesize novel fluorinated spiro-heterocycles in excellent yields from non-cyclic starting materials. mdpi.com
Multicomponent Reactions (MCRs): MCRs offer a powerful tool for rapidly building molecular complexity. A tandem Ugi four-component condensation (U4CC) followed by an iodine-mediated ipso-iodocyclization has been developed for the one-pot synthesis of functionalized azaspiro[4.5]trienones, which can serve as versatile intermediates. nih.gov
Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative to traditional chemical oxidants. An electrochemical approach has been developed for the synthesis of phosphorylated azaspiro[4.5]di/trienones through a dearomative spirocyclization, demonstrating broad substrate scope and good diastereoselectivity. rsc.org
Catalytic Ring Expansion: Researchers have developed catalytic transformations that convert readily available epoxides into more complex fluorinated oxetanes. sciencedaily.com This logic of using a catalyst to facilitate ring expansion and fluorination represents a novel strategy for accessing challenging fluorinated scaffolds. sciencedaily.com
These innovative strategies highlight the ongoing efforts to develop more efficient, atom-economical, and environmentally friendly routes to complex molecules like this compound and its derivatives.
Derivatization and Functionalization Reactions of this compound
The presence of a secondary amine and a fluorinated carbocyclic ring in this compound offers multiple avenues for structural modification. These modifications are crucial for modulating the compound's properties for various applications.
Modification of the Nitrogen Atom
The secondary amine of the 1-azaspiro[4.5]decane core is a primary site for functionalization, allowing for the introduction of a wide array of substituents through various nitrogen-centered reactions.
N-Alkylation: A common and versatile method for derivatizing the nitrogen atom is N-alkylation. This can be achieved by reacting this compound with a variety of alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to neutralize the resulting hydrohalic acid. The choice of base and solvent can be optimized to achieve high yields.
A more contemporary approach involves a metallaphotoredox-catalyzed N-alkylation, which utilizes visible light and a copper catalyst. This method is notable for its broad substrate scope, accommodating primary, secondary, and tertiary alkyl bromides under mild, room-temperature conditions princeton.edu.
Reductive Amination: Another powerful strategy for introducing diverse alkyl groups onto the nitrogen atom is reductive amination. This one-pot reaction involves the condensation of this compound with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and α-picoline-borane organic-chemistry.orgyoutube.com. Catalytic reductive amination using molecular hydrogen in the presence of a metal catalyst, such as cobalt-based composites, offers a greener alternative mdpi.com.
The table below summarizes various N-alkylation strategies applicable to this compound.
| Reagent/Catalyst | Reaction Type | Key Features |
| Alkyl Halide / Base | N-Alkylation | Traditional method, wide availability of reagents. |
| Aldehyde/Ketone, NaBH3CN | Reductive Amination | Mild conditions, suitable for a variety of carbonyl compounds. youtube.com |
| Aldehyde/Ketone, α-Picoline-Borane | Reductive Amination | Can be performed in various solvents, including water. organic-chemistry.org |
| Aldehyde/Ketone, H2 / Co-catalyst | Catalytic Reductive Amination | Environmentally friendly, uses hydrogen as the reductant. mdpi.com |
| Alkyl Bromide, Cu(II) / Photocatalyst | Metallaphotoredox N-Alkylation | Mild, room temperature reaction with broad substrate scope. princeton.edu |
Reactions at Remote Positions of the Spirocyclic System
Modifying the carbocyclic ring of the this compound system at positions remote from the nitrogen atom and the fluorine substituent presents a greater synthetic challenge due to the lower reactivity of C-H bonds. However, modern synthetic methods offer potential strategies for such functionalizations.
C-H Activation/Functionalization: Direct functionalization of C-H bonds is an increasingly powerful tool in organic synthesis. For saturated nitrogen heterocyles, transition metal-catalyzed C-H activation can enable the introduction of various functional groups. Rhodium-catalyzed reactions, for instance, have been shown to effectively alkylate and arylate nitrogen heterocycles acs.orgnih.govnih.gov. While direct application to this compound is not explicitly detailed in the literature, these methods provide a conceptual framework for the regioselective introduction of substituents on the cyclohexane ring. The directing-group ability of the nitrogen atom could potentially be harnessed to achieve selectivity.
The functionalization of decalin systems, which share the bicyclo[4.4.0]decane core, has been more extensively studied. Strategies employed in the synthesis of complex natural products containing the decalin motif, such as intramolecular Diels-Alder reactions and various cyclization cascades, could potentially be adapted for the elaboration of the this compound skeleton rsc.org. The stereochemistry of the ring fusion (cis or trans) in decalin derivatives significantly impacts their conformational behavior and reactivity, a factor that would also be critical in planning the remote functionalization of the spirocyclic system chemistrysteps.comyale.edumasterorganicchemistry.comdalalinstitute.com.
Further research is required to explore and develop specific methodologies for the selective functionalization of the carbocyclic ring of this compound at positions other than the spirocenter and the fluorine-bearing carbon.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray crystallography provides the most definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and absolute configuration. google.com For spirocyclic systems, it is the gold standard for confirming stereochemistry and analyzing conformational details.
A detailed X-ray diffraction analysis was performed on a related compound, 5-Fluoro-N-(2-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)indole-2-carboxamide. nih.gov The study revealed crucial structural features that can be extrapolated to other fluorinated azaspiro[4.5]decanes:
Ring Conformation : The cyclohexane (B81311) ring was found to adopt a stable chair conformation. nih.gov
Intermolecular Interactions : The crystal packing was stabilized by a network of intermolecular hydrogen bonds, including N—H···O and C—H···F interactions, which dictate the three-dimensional architecture. nih.gov
The ability to obtain suitable crystals is a prerequisite for this technique. Once obtained, the analysis provides precise atomic coordinates, allowing for the complete elucidation of the molecule's solid-state structure. mdpi.com For chiral compounds, X-ray analysis of a single crystal of one enantiomer allows for the assignment of the absolute configuration. google.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₄H₂₄FN₃O₂S |
| Cyclohexane Ring Conformation | Chair |
| 1,3-Thiazolidine Ring Conformation | Envelope |
| Key Intermolecular Bonds | N—H⋯O, C—H⋯F |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "molecular fingerprint" that is unique to a specific compound. These methods probe the vibrational modes of a molecule, offering direct insight into the functional groups present. researchgate.net For derivatives of azaspiro[4.5]decane, FT-IR spectroscopy is a standard characterization tool. researchgate.net
For 8-Fluoro-1-azaspiro[4.5]decane, the IR and Raman spectra would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. These spectra can be interpreted in greater detail with the aid of computational methods, such as Density Functional Theory (DFT), which can calculate theoretical vibrational frequencies. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Indicates the secondary amine functional group. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Confirms the presence of the sp³-hybridized carbon framework. |
| C-N Stretch | 1080 - 1360 | Characteristic of the amine structure. |
| C-F Stretch | 1000 - 1400 | A key indicator for the fluorine substituent, often a strong absorption in the IR spectrum. |
Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Chiral Assessment
The 1-azaspiro[4.5]decane scaffold is inherently chiral due to the spiro-carbon atom. The introduction of a substituent at the C8 position of this compound creates a second stereocenter, leading to the possibility of multiple diastereomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for analyzing these chiral properties.
These methods measure the differential absorption (ECD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. While no specific ECD or ORD data for this compound are available in the search results, the methodology is well-established. For chiral molecules, experimental ECD spectra can be compared with spectra predicted from quantum chemical calculations to determine the absolute configuration of a given enantiomer. science.gov This combined experimental-theoretical approach is a powerful tool for the chiral assessment of complex natural products and synthetic molecules. epo.org
Reactivity, Reaction Mechanisms, and Electronic Properties
Influence of the Spirocyclic Scaffold and Fluorine Atom on Chemical Reactivity and Stability
The chemical reactivity and stability of 8-Fluoro-1-azaspiro[4.5]decane are intricately linked to its spirocyclic nature and the fluorine substituent. The spirocyclic scaffold imparts a rigid three-dimensional structure, which can limit conformational flexibility and influence how the molecule interacts with other reactants. This rigidity can be a key factor in enhancing binding affinity to molecular targets.
The fluorine atom, being the most electronegative element, introduces a significant dipole moment and alters the electronic distribution within the molecule. nih.gov This has several consequences:
Enhanced Stability: The carbon-fluorine bond is the strongest single bond to carbon, which often leads to increased metabolic stability in fluorine-containing compounds. nih.gov
Modified Reactivity: The electron-withdrawing nature of fluorine can impact the reactivity of nearby functional groups. mdpi.com For instance, it can affect the basicity of the nitrogen atom in the azaspirocycle. nih.gov The presence of fluorine can also enhance the reactivity of the molecule in certain reactions, such as those involving nucleophilic substitution on an attached aryl ring.
Altered Physicochemical Properties: Fluorine substitution can influence properties like lipophilicity, which in turn affects solubility and transport across biological membranes. nih.gov
The combination of the rigid spirocyclic core and the potent electronic effects of the fluorine atom makes this compound and related structures valuable scaffolds in medicinal chemistry and materials science. mdpi.comrsc.orgcymitquimica.com The spirocyclic structure provides a three-dimensional framework, while the fluorine atom fine-tunes the electronic properties and metabolic stability. nih.govmdpi.com
Detailed Mechanistic Investigations of Transformations Involving this compound
Detailed mechanistic studies provide a deeper understanding of the transformations involving this compound. These investigations often employ a combination of experimental techniques and computational modeling to map out reaction pathways.
Transition State Characterization and Reaction Pathway Elucidation
Understanding the transition states is crucial for elucidating reaction mechanisms. Computational methods, such as Density Functional Theory (DFT), are powerful tools for characterizing the geometry and energy of transition states in reactions involving spirocyclic compounds. researchgate.net For example, in cycloaddition reactions, which are a common method for synthesizing spirocycles, DFT calculations can help to verify the proposed mechanism and understand the observed stereoselectivity. researchgate.netresearchgate.net
Mechanistic studies on related azaspirocycles have identified various reaction pathways. For instance, the synthesis of 1-azaspiro[4.5]decanes can proceed through a palladium-catalyzed aza-[3+2] cycloaddition of vinylcyclopropanes with dearomatized anilines. researchgate.net In other cases, gold(I) complexes can catalyze the conversion of alkynylaziridines into 1-azaspiro[4.5]decane derivatives through a cascade reaction involving an intramolecular Friedel-Crafts type reaction followed by a second cyclization. acs.org Mechanistic investigations of such reactions often reveal the involvement of key intermediates, such as aziridinium (B1262131) ions or metal-stabilized species, that dictate the course of the reaction. acs.org
Kinetic and Thermodynamic Aspects of Transformations
The kinetics and thermodynamics of reactions involving this compound govern the rate and feasibility of these transformations. Kinetic studies can provide information on reaction rates and the factors that influence them, while thermodynamic data reveals the relative stability of reactants, intermediates, and products.
While specific kinetic and thermodynamic data for this compound are not extensively reported in the provided context, general principles can be applied. The presence of the fluorine atom can influence the activation energy of a reaction by stabilizing or destabilizing the transition state. For example, in a kinetic resolution of cyclic amines, the substitution pattern on the ring was found to have a pronounced effect on reactivity and selectivity, which was rationalized by considering the stability of the transition state. ethz.ch
Thermodynamic considerations are also important. For instance, in the synthesis of spiro[chromeno[3,4-c]pyrrolidines], kinetic control led to the formation of one diastereomer, which could be converted to the thermodynamically more stable isomer upon heating. researchgate.net This highlights the interplay between kinetic and thermodynamic factors in determining the final product distribution.
Regioselectivity and Stereoselectivity in Reactions Mediated by the Compound's Structure
The rigid, three-dimensional structure of this compound plays a critical role in directing the regioselectivity and stereoselectivity of its reactions.
Regioselectivity refers to the preference for reaction at one position over another. masterorganicchemistry.com In the synthesis of 1-azaspiro[4.5]decanes via dearomatization and cycloaddition, the regioselectivity of the cycloaddition is a key challenge due to the presence of multiple reactive sites in the dearomatized intermediate. researchgate.net The specific reaction conditions and catalysts employed can be tuned to favor the desired regioisomer. researchgate.netresearchgate.net
Stereoselectivity is the preferential formation of one stereoisomer over another. masterorganicchemistry.com The spirocyclic framework can create a chiral environment that directs incoming reagents to a specific face of the molecule, leading to high diastereoselectivity or enantioselectivity. beilstein-journals.orgmdpi.com For example, the asymmetric synthesis of spiro[4.5]-1-one compounds has been achieved with high selectivity using palladium catalysts. mdpi.com Similarly, in the [3+2] cycloaddition for the synthesis of 2-amino-spiro[4.5]decane-6-ones, high diastereoselectivity was achieved using a phosphoric acid catalyst. mdpi.com
The stereoelectronic effects of the fluorine atom can also contribute to the observed selectivity. researchgate.net The interplay between the steric hindrance imposed by the spirocyclic scaffold and the electronic influence of the fluorine atom ultimately determines the outcome of the reaction.
Electronic Structure and Bonding Analysis: Orbital Interactions and Charge Distribution
A detailed analysis of the electronic structure and bonding of this compound provides fundamental insights into its reactivity.
The presence of the highly electronegative fluorine atom significantly polarizes the C-F bond, creating a localized region of negative charge around the fluorine and a corresponding positive charge on the adjacent carbon. This polarization can propagate through the spirocyclic framework, influencing the charge distribution on other atoms, including the nitrogen. mdpi.comhuntresearchgroup.org.uk
Orbital Interactions:
The spirocyclic structure allows for unique orbital interactions, often referred to as spiroconjugation. mdpi.com This involves the through-space and through-bond interaction of the orbitals of the two rings. These interactions can lead to the delocalization of electron density and influence the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com
The introduction of a fluorine atom can further modulate these interactions. The lone pairs of the fluorine can participate in hyperconjugative interactions with the sigma orbitals of the spirocyclic frame. mdpi.com
Charge Distribution:
Computational methods like Natural Bond Orbital (NBO) analysis can be used to quantify the charge distribution and analyze donor-acceptor interactions within the molecule. shd-pub.org.rs Such analyses can reveal the flow of electron density and identify the most reactive sites for electrophilic or nucleophilic attack. mdpi.comnso-journal.org
The table below summarizes key aspects of the reactivity and electronic properties of this compound.
| Property | Influence of Spirocyclic Scaffold | Influence of Fluorine Atom |
| Reactivity | Imparts rigidity, influencing reaction pathways and accessibility of reactive sites. | Modulates electronic properties of nearby functional groups, affecting reaction rates. mdpi.com |
| Stability | Provides a stable, three-dimensional framework. mdpi.com | The strong C-F bond often enhances metabolic stability. nih.gov |
| Regioselectivity | Steric hindrance can direct incoming reagents to specific positions. researchgate.net | Electronic effects can influence the preference for reaction at different sites. researchgate.net |
| Stereoselectivity | Creates a chiral environment, leading to the preferential formation of one stereoisomer. mdpi.com | Can contribute to stereochemical control through electronic and steric effects. researchgate.net |
| Electronic Structure | Allows for spiroconjugation and through-space orbital interactions. mdpi.com | Induces a strong dipole moment and polarizes the C-F bond, affecting overall charge distribution. nih.gov |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Properties and Spectroscopic Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to determining the electronic characteristics of 8-Fluoro-1-azaspiro[4.5]decane. These calculations provide a quantitative description of the molecule's electron distribution and energy levels.
Detailed research findings from DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), can elucidate key electronic parameters. mdpi.com For a molecule like this compound, these calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.
Furthermore, these methods are used to compute the natural atomic charges on each atom via Natural Bond Orbital (NBO) analysis. mdpi.com This reveals the electron density distribution, highlighting the polarity of bonds such as the C-F and C-N bonds. The fluorine atom is expected to carry a significant negative charge, influencing the molecule's electrostatic potential and its non-covalent interactions. beilstein-journals.org Time-dependent DFT (TD-DFT) can also be employed to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals. mdpi.com
Table 1: Illustrative Calculated Electronic Properties for this compound This table presents theoretical data representative of what would be obtained from DFT/B3LYP calculations.
| Parameter | Calculated Value | Unit | Significance |
| HOMO Energy | -6.5 | eV | Electron-donating capability |
| LUMO Energy | 1.5 | eV | Electron-accepting capability |
| HOMO-LUMO Gap | 8.0 | eV | Chemical stability and reactivity |
| Dipole Moment | 2.5 | Debye | Molecular polarity |
| Natural Charge on F | -0.45 | e | Site of electrophilic attack |
| Natural Charge on N | -0.60 | e | Site of protonation/alkylation |
Conformational Analysis and Energy Minima Identification
The three-dimensional structure of this compound is not static. The cyclohexane (B81311) and piperidine (B6355638) rings can adopt several conformations, primarily chair, boat, and twist-boat forms. The fluorine substituent at the C8 position of the cyclohexane ring can exist in either an axial or equatorial position, leading to distinct conformers with different energies and properties.
Conformational analysis is typically performed using molecular mechanics (MM) force fields (like MMFF) for an initial broad search, followed by more accurate geometry optimizations and energy calculations with DFT or ab initio methods. nih.gov For fluorinated piperidines and related six-membered rings, computational studies have shown that the preference for axial versus equatorial fluorine is governed by a delicate balance of steric effects and stabilizing hyperconjugative or electrostatic interactions (e.g., C-F···N+ interactions in protonated species). beilstein-journals.orgnih.gov
Calculations would identify all stable conformers and the transition states connecting them on the potential energy surface. The relative energies of these conformers determine their population at a given temperature. For this compound, it would be crucial to determine the relative stability of the chair conformers with axial-fluorine versus equatorial-fluorine. These energy differences are typically in the range of 0.2 to 5.4 kcal/mol for related structures. Molecular dynamics (MD) simulations can also be used to explore the conformational space over time, providing insight into the dynamic behavior and flexibility of the spirocyclic system. mdpi.com
Table 2: Representative Conformational Energy Analysis of this compound Chair Isomers Based on typical energy differences found in fluorinated cyclohexane systems.
| Conformer | Relative Energy (ΔE) (kcal/mol) | Predicted Population at 298 K (%) | Key Feature |
| Equatorial-Fluorine | 0.00 | ~65% | Lower steric hindrance |
| Axial-Fluorine | 0.4 | ~35% | Potential for stabilizing interactions |
Computational Studies of Reaction Mechanisms and Energetics
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as the N-alkylation of the secondary amine. rsc.orgchpc.ac.za DFT calculations are used to map the entire reaction pathway from reactants to products, identifying key intermediates and, most importantly, the transition state (TS) structures. acs.orgchemrxiv.org
These studies provide a molecule-level understanding of reactivity that is difficult to obtain through experimental means alone. The insights can be used to predict reaction outcomes and optimize reaction conditions.
In Silico Ligand-Target Interaction Modeling
While avoiding any discussion of biological efficacy, the principles of how this compound might interact with a protein target can be explored purely from a computational modeling perspective. Molecular docking is a primary technique used for this purpose. rsc.orgsemanticscholar.org
In a typical docking study, the 3D structure of this compound would be placed into the binding site of a target protein. A scoring function then estimates the binding affinity, often reported as a docking score in units of kcal/mol, and predicts the most likely binding pose. semanticscholar.org These studies can highlight potential key interactions, such as hydrogen bonds between the piperidine N-H group and polar residues, or interactions involving the fluorine atom. Docking studies on related azaspiro compounds have been used to rationalize binding modes within protein active sites. nih.govnih.govresearchgate.net
For more rigorous predictions, relative binding free energy (RBFE) or absolute binding free energy (ABFE) calculations can be performed. nih.govacs.org These methods, which often combine molecular dynamics simulations with alchemical transformations, provide a more accurate, albeit computationally expensive, estimation of the free energy of binding (ΔG_bind). nih.govmdpi.com Such calculations are critical for comparing the potential binding of a series of related ligands, like different derivatives of the azaspiro[4.5]decane scaffold. figshare.com
Table 3: Example of a Hypothetical Molecular Docking Result for this compound This table is for illustrative purposes only and does not represent real biological data.
| Target Protein | Docking Score (kcal/mol) | Predicted Key Interactions | Interacting Residues |
| Example Kinase A | -8.5 | Hydrogen Bond | ASP 150 |
| Hydrophobic Interaction | LEU 85, VAL 93 | ||
| Halogen Bond (C-F) | TYR 148 |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods are highly effective at predicting spectroscopic parameters, which can be crucial for structure elucidation and assignment of experimental spectra. biophysics.org For this compound, the prediction of ¹⁹F and ¹³C NMR chemical shifts is of particular interest.
The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., B3LYP functional), is the standard for calculating NMR shielding tensors. mdpi.comresearchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like CFCl₃ for ¹⁹F. Studies have shown that for fluorinated organic compounds, DFT calculations can predict ¹⁹F chemical shifts with a mean absolute deviation of around 2-4 ppm when appropriate levels of theory and basis sets (e.g., B3LYP/6-31+G(d,p)) are used. nih.gov Often, a linear scaling factor is applied to the raw calculated data to correct for systematic errors and improve the correlation with experimental values. nih.gov This correlation is invaluable for assigning specific resonances in complex spectra, especially for distinguishing between diastereomers or conformers. nih.govacs.org Similarly, vibrational frequencies corresponding to IR and Raman spectra can be calculated, and after applying a scaling factor, they generally show good agreement with experimental data. mdpi.com
Table 4: Illustrative Correlation of Calculated and Experimental ¹⁹F NMR Chemical Shifts Representative data showing the application of computational prediction and scaling.
| Compound Conformer | Raw Calculated Shift (ppm) | Scaled Calculated Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |
| Equatorial-Fluorine | -178.5 | -170.2 | -171.0 | +0.8 |
| Axial-Fluorine | -185.3 | -176.6 | -175.8 | -0.8 |
Applications As Research Tools and Building Blocks in Chemical Science
Role as a Scaffold for Rational Design in Pre-Clinical Medicinal Chemistry Research
The 1-azaspiro[4.5]decane moiety, including its fluorinated derivatives, serves as a valuable scaffold in the rational design of novel therapeutic agents. Its rigid, three-dimensional structure allows for the precise positioning of pharmacophoric groups, which is crucial for optimizing interactions with specific biological targets. The introduction of a fluorine atom, as in 8-Fluoro-1-azaspiro[4.5]decane, can further enhance the drug-like properties of a molecule. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability and binding affinity.
In the context of pre-clinical research, derivatives of the 8-azaspiro[4.5]decane-7,9-dione scaffold have been investigated as selective antagonists for α1d-adrenergic receptors. nih.govacs.orgacs.orgresearchgate.net The strategic placement of fluorine atoms on the phenylpiperazine moiety of these compounds has been shown to significantly influence their binding affinity and selectivity. For instance, the substitution pattern of fluorine on the phenyl ring can drastically alter the compound's affinity for the α1d-adrenergic receptor subtype over other G-protein-coupled receptors. nih.govacs.orgacs.org This highlights the importance of the fluorinated azaspiro[4.5]decane scaffold in the design of highly selective ligands.
Table 1: Influence of Fluorine Substitution on the Binding Affinity of 8-azaspiro[4.5]decane-7,9-dione Derivatives for α1d-Adrenergic Receptors
| Compound | Substitution Pattern | Ki (nM) for α1d-AR | Selectivity over other GPCRs |
| 6 | 2-Fluorophenyl | 1.2 | High |
| 7 | 4-Fluorophenyl | 2.5 | Moderate |
| 10 | 2,5-Difluorophenyl | 0.8 | Very High |
| 11 | 2,4,5-Trifluorophenyl | 0.5 | >95-fold |
| 12 | 2,4,5-Trifluorophenyl (with methyl group) | 0.3 | >95-fold |
Data sourced from the Journal of Medicinal Chemistry. acs.org
Utility in Chemical Biology as a Molecular Probe for Target Identification and Engagement
Molecular probes are essential tools in chemical biology for identifying and validating new drug targets. The 1-azaspiro[4.5]decane scaffold, particularly when labeled with a reporter group such as a radioactive isotope, can be utilized as a molecular probe in in vitro binding assays. These assays are crucial for understanding the mechanism of action of a potential drug and for confirming its engagement with the intended target.
While specific studies on this compound as a molecular probe are not widely available, the general principles can be applied. A fluorinated derivative could be radiolabeled with fluorine-18 (B77423) to create a positron emission tomography (PET) ligand for in vitro autoradiography studies on tissue sections. This would allow for the visualization and quantification of the target receptor distribution. The binding affinity and selectivity of such a probe are paramount for its utility, and as demonstrated in SAR studies, fluorine substitution can be a key determinant of these properties. nih.govacs.orgacs.org
Design and Synthesis of Compound Libraries Based on the 1-Azaspiro[4.5]decane Core
The synthesis of compound libraries based on a common scaffold is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space and the identification of lead compounds. The 1-azaspiro[4.5]decane core is an attractive scaffold for library synthesis due to its rigid structure and the potential for diversification at multiple points.
While a specific library based on this compound is not detailed in the available literature, the synthetic routes to analogous compounds suggest that such a library is feasible. The synthesis of 8-{2-[4-(aryl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-diones, for example, involves the reaction of 8-(2-chloroethyl)-8-azaspiro[4.5]decane-7,9-dione with various substituted phenylpiperazines. acs.org This approach allows for the generation of a diverse library of compounds with different substitution patterns on the aryl ring, including various fluorination patterns.
Applications in Radiochemistry: Precursor Synthesis for Positron Emission Tomography (PET) Tracers
The development of PET tracers is a critical area of research for non-invasive imaging in pre-clinical studies. The 1-azaspiro[4.5]decane scaffold has been explored as a basis for the synthesis of PET tracer precursors. The introduction of a fluorine-18 atom, a positron-emitting isotope, allows for the in vivo imaging of biological processes.
The synthesis of [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane derivatives has been reported as potential radioligands for sigma-1 receptors. nih.gov The radiosynthesis typically involves the nucleophilic substitution of a suitable leaving group, such as a tosylate, with [¹⁸F]fluoride. nih.govnih.gov This methodology could be adapted for the synthesis of [¹⁸F]this compound derivatives. The precursor for such a synthesis would likely be an 8-hydroxy- or 8-(tosyloxy)-1-azaspiro[4.5]decane, which could then be reacted with [¹⁸F]fluoride to yield the desired PET tracer. The radiochemical yield and purity are critical parameters in the synthesis of PET tracers. nih.govradiologykey.com
Contribution to Structure-Activity Relationship (SAR) Studies for Novel Chemical Entities
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The 1-azaspiro[4.5]decane scaffold has been instrumental in such studies. By systematically modifying the substituents on this rigid core, researchers can probe the specific interactions that govern binding affinity and selectivity for a given biological target.
The introduction of fluorine at various positions of a molecule built upon the 8-azaspiro[4.5]decane-7,9-dione core has been a key strategy in SAR studies of α1d-adrenergic receptor antagonists. nih.govacs.orgacs.org These studies have demonstrated that the position and number of fluorine atoms on the phenylpiperazine moiety have a profound impact on the in vitro binding affinity. For example, trifluorination of the phenyl ring was found to significantly increase the affinity and selectivity for the α1d-adrenergic receptor. acs.orgacs.org This highlights the critical role of fluorine in fine-tuning the pharmacological properties of these compounds.
Table 2: Structure-Activity Relationship of Fluorinated 8-azaspiro[4.5]decane-7,9-dione Derivatives
| Compound | Structural Modification | in vitro Binding Affinity (Ki for α1d-AR) | Key SAR Finding |
| Parent Compound | 4-Methoxyphenyl | 4.0 nM | Baseline affinity |
| 6 | 2-Fluorophenyl | 1.2 nM | Ortho-fluoro substitution improves affinity |
| 7 | 4-Fluorophenyl | 2.5 nM | Para-fluoro substitution has a moderate effect |
| 10 | 2,5-Difluorophenyl | 0.8 nM | Di-fluoro substitution further enhances affinity |
| 11 | 2,4,5-Trifluorophenyl | 0.5 nM | Tri-fluoro substitution provides the highest affinity |
Data compiled from the Journal of Medicinal Chemistry. acs.org
Future Directions and Emerging Challenges in Research on 8 Fluoro 1 Azaspiro 4.5 Decane
Development of Greener and More Sustainable Synthetic Methodologies
The increasing emphasis on environmental responsibility in chemical synthesis presents a significant challenge and opportunity for the production of 8-Fluoro-1-azaspiro[4.5]decane. Traditional synthetic routes often involve harsh reagents, hazardous solvents, and multiple steps, leading to considerable waste. Future research is geared towards developing more sustainable and "green" alternatives.
Key areas of focus include:
Catalytic Methods: The development of novel catalytic systems, such as those based on iron, can offer an alternative to precious metal catalysts like palladium and platinum. bohrium.com Iron-catalyzed reactions, for instance, can proceed under milder conditions and are more environmentally benign. bohrium.com
Mechanochemistry: Solventless or solvent-minimized mechanochemical methods are emerging as a sustainable alternative to traditional solution-based reactions. beilstein-journals.org These techniques can lead to reduced waste, faster reaction times, and sometimes offer different reactivity or selectivity. beilstein-journals.org
Bio-derived Feedstocks: Exploring the use of bio-derived materials, such as furfural, as starting points for synthesis could significantly improve the sustainability profile of fluorinated compounds. mdpi.com
PFAS-Free Fluorination: Recent advancements have demonstrated methods to introduce fluorine atoms without relying on per- and polyfluoroalkyl substances (PFAS), which are facing increasing regulatory scrutiny due to environmental concerns. uva.nl These methods often utilize safer fluorine sources like caesium fluoride. uva.nl
Table 1: Comparison of Synthetic Approaches
| Method | Traditional Approach | Greener Alternative | Key Advantages of Greener Method |
|---|---|---|---|
| Catalyst | Precious metals (e.g., Palladium) | Iron complexes bohrium.com | Lower cost, less toxic, milder reaction conditions |
| Solvent | Chlorinated or aprotic polar solvents | Solventless (Mechanochemistry) beilstein-journals.org or bio-derived solvents | Reduced waste, improved safety, lower environmental impact |
| Fluorine Source | Bespoke fluorinated reagents (potential PFAS) | Caesium fluoride, HF-pyridine uva.nlnih.gov | Avoids environmentally persistent PFAS, safer handling |
| Synthesis Strategy | Multi-step synthesis with protection/deprotection | One-pot or tandem reactions, late-stage functionalization mdpi.com | Increased efficiency, atom economy, reduced waste |
Exploration of Novel Reactivity and Functionalization Pathways
Expanding the chemical toolbox for modifying the this compound core is crucial for creating diverse molecular libraries for drug discovery. Future research will focus on exploring new reactions and functionalization strategies.
A primary area of interest is C–H bond functionalization , which allows for the direct modification of the spirocyclic core without the need for pre-functionalized starting materials. mdpi.comresearchgate.net This approach is highly atom-economical and enables late-stage diversification of complex molecules. mdpi.comgoogle.com Palladium-catalyzed methods have shown promise in this area, enabling the construction of complex polycyclic scaffolds. acs.org
Furthermore, exploring electrophilic halospirocyclization of related acrylamide (B121943) precursors can provide access to new halogenated 2-azaspiro[4.5]decanes, which can serve as versatile intermediates for further derivatization. acs.org Copper-catalyzed difluoroalkylation and dearomatization of N-benzylacrylamides is another promising route to access novel difluoroalkylated 2-azaspiro[4.5]decane derivatives. researchgate.net
Table 2: Emerging Functionalization Reactions
| Reaction Type | Description | Potential Application | Reference |
|---|---|---|---|
| C-H Activation/Amination | Direct functionalization of C(sp³)-H bonds to form new C-N bonds using manganese catalysts. | Creates novel amine derivatives for screening. | google.com |
| Palladium/Norbornene Catalyzed C-H Activation | A domino reaction leading to polycyclic structures embedded with the spiro[4.5]decane core. | Generates complex, rigid scaffolds for drug design. | acs.org |
| Electrophilic Halospirocyclization | Cyclization of N-benzylacrylamides to form 4-halomethyl-2-azaspiro[4.5]decanes. | Provides intermediates for further nucleophilic substitution. | acs.org |
| Copper-Catalyzed Difluoroalkylation/Dearomatization | A cascade reaction to synthesize difluoroalkylated 2-azaspiro[4.5]decane derivatives. | Introduces difluoroalkyl motifs to enhance drug properties. | researchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
To meet the demands of high-throughput screening and potential clinical development, scalable and efficient synthesis methods are essential. Integrating the synthesis of this compound and its derivatives with modern automation technologies is a key future direction.
Flow chemistry offers several advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. sci-hub.se For instance, the use of continuous flow reactors can enhance the yield and purity of related spirocyclic compounds by allowing for optimized reaction conditions, such as high temperatures and pressures, in a controlled manner. sci-hub.se This technology has been successfully applied to the synthesis of related azaspirocycles, demonstrating its potential for larger-scale production. sci-hub.se
Automated synthesis platforms can further accelerate the discovery process by enabling the rapid generation of libraries of analogues. researchgate.net These platforms can be programmed to perform multi-step syntheses, purifications, and analyses, significantly reducing the time required to explore the structure-activity relationships of new compounds. researchgate.net The automated synthesis of radiolabeled spirocyclic compounds for PET imaging has already been demonstrated, highlighting the feasibility of this approach. researchgate.netnih.gov
Expansion into Novel Areas of Chemical Probe Development
The unique structural and electronic properties of this compound make it an excellent candidate for the development of sophisticated chemical probes for studying biological systems. The presence of the fluorine atom is particularly advantageous for applications in Positron Emission Tomography (PET) imaging .
By incorporating the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), derivatives of this compound can be used to visualize and quantify biological targets in real-time. uwo.ca This has been demonstrated in the development of ¹⁸F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives as radioligands for sigma-1 receptors, which are implicated in various neurological disorders and cancers. acs.orgnih.govacademictree.org These probes have shown high affinity and specific binding in preclinical models, suggesting their potential for tumor imaging. acs.orgnih.gov
Future research will likely focus on:
Developing novel ¹⁸F-labeling methodologies, such as those using spirocyclic iodonium (B1229267) ylides (SCIDY), to simplify the radiosynthesis of complex molecules. nih.govsnmjournals.org
Designing probes with improved pharmacokinetic properties, such as lower lipophilicity, to enhance their in vivo performance. acs.org
Targeting a broader range of biological receptors and enzymes to expand the diagnostic utility of these spirocyclic scaffolds. uwo.canih.gov
Addressing Stereochemical Control and Purity Challenges in Complex Syntheses
As with many biologically active molecules, the stereochemistry of this compound derivatives can have a profound impact on their pharmacological properties. Controlling the three-dimensional arrangement of atoms is a significant challenge, particularly when multiple stereocenters are present.
Future synthetic efforts must focus on developing highly enantioselective and diastereoselective methodologies . This includes the use of chiral catalysts, chiral auxiliaries, and asymmetric transformations to produce single, desired stereoisomers. ucj.org.ua For example, recent work has shown the successful kinetic resolution of spirocyclic piperidines using chiral organolithium bases, yielding enantioenriched products. rsc.org
Furthermore, ensuring the enantiomeric purity of the final compounds is critical. Challenges such as the self-disproportionation of enantiomers on achiral chromatography can complicate purification and analysis. ucj.org.ua Developing robust analytical methods and purification techniques, such as chiral salt resolution or preparative chiral chromatography, will be crucial to guarantee the quality of these complex molecules for biological evaluation. sci-hub.se The synthesis of chiral, fluorine-containing drugs often requires specialized techniques to produce pure enantiomers, which can lead to increased potency and reduced side effects. ucj.org.ua
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 8-Fluoro-1-azaspiro[4.5]decane, and what factors critically influence reaction efficiency?
- Methodological Answer : Synthesis typically involves cyclization reactions of halogenated precursors under controlled conditions. For example, spirocyclic frameworks are constructed via nucleophilic substitution or [X+Y] cycloaddition. Key parameters include:
- Temperature : 60–100°C for optimal ring closure
- Solvent polarity : Polar aprotic solvents like DMF enhance reactivity
- Catalysts : Palladium complexes improve cross-coupling efficiency in fluorinated analogs
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity
- Critical Factors Table :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Precursor ratio | 1:1.2 (amine:halide) | ±15% yield |
| Reaction time | 12–24 hours | Complete conversion |
| Atmosphere | Nitrogen | Prevents oxidation |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound derivatives?
- Methodological Answer :
- ¹⁹F NMR : Identifies fluorine position (δ -120 to -150 ppm for aliphatic F)
- ¹H/¹³C NMR : Coupling constants (J = 8–12 Hz) confirm chair conformations in the decane ring
- X-ray crystallography : Resolves spiro junction geometry, as shown for a bromo-fluorinated analog with F···H interactions
- HRMS : Validates molecular formula (<5 ppm mass accuracy)
Q. What safety protocols are essential for handling this compound hydrochloride?
- Methodological Answer :
- PPE : Double nitrile gloves (0.11 mm thickness), changed every 2 hours
- Containment : Use fume hoods (face velocity ≥0.5 m/s) and sealed reactors with HF traps
- Spill management : Neutralize with CaCO3 slurry, followed by ethanol/water (1:3) cleanup
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated spiro compounds?
- Methodological Answer :
Standardization : Replicate assays under controlled pH (7.4) and temperature (37°C)
Orthogonal validation : Combine surface plasmon resonance (SPR) with enzymatic activity tests
Statistical rigor : Apply one-way ANOVA with Tukey’s HSD for multi-group comparisons
PK/PD analysis : Address logP variations (>0.5 differences alter membrane permeability)
Q. What advanced strategies enable enantioselective synthesis of this compound with >95% ee?
- Methodological Answer :
- Chiral catalysts : Ru(II)-BOX complexes achieve 94% ee via π-allyl coordination
- Kinetic resolution : Diastereomeric salt formation with (-)-dibenzoyl tartaric acid increases ee to 99%
- Optimization Table :
| Method | Catalyst/Reagent | ee (%) | Reference |
|---|---|---|---|
| Organocatalysis | L-Proline derivative | 88 | |
| Metal catalysis | Ru(II)-BOX complex | 94 | |
| Kinetic resolution | (-)-DBTA | 99 |
Q. How does fluorination position (C8 vs. C3) affect the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric effects : C8-F shows higher activation energy (ΔΔG‡ = 3.2 kcal/mol) due to spiro junction hindrance
- Hydrolysis rates : C3-F derivatives react 5x faster in basic conditions (t1/2 = 2h vs. 10h at pH 9)
- DFT modeling : B3LYP/6-311+G** calculations correlate with experimental k values (R² = 0.91)
- Reactivity Table :
| Position | Relative Rate (krel) | Activation Energy (kcal/mol) |
|---|---|---|
| C8-F | 1.0 | 24.7 |
| C3-F | 4.8 | 21.5 |
Data Analysis & Theoretical Frameworks
Q. How can molecular modeling predict binding affinity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with F1/FO-ATPase crystal structures (PDB: 1C99)
- SAR validation : Compare halogen substituent effects (Br/F/Cl) on binding energy (ΔΔG ≤ 1.8 kcal/mol)
- MD simulations : Analyze stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns)
Q. How should researchers align synthetic strategies with theoretical frameworks?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
